molecular formula C14H10ClN3O2S B5683561 MFCD02964302

MFCD02964302

Cat. No.: B5683561
M. Wt: 319.8 g/mol
InChI Key: JANGKRZCGKRFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “MFCD02964302” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02964302” involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the use of catalysts to enhance the reaction rate and yield. The industrial production methods also incorporate purification steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

“MFCD02964302” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.

    Substitution: In this reaction, one functional group in the compound is replaced by another group, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

“MFCD02964302” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent for various diseases.

    Industry: “this compound” is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of “MFCD02964302” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)14(20)18(7-17-13)5-11(16)19/h1-4,6-7H,5H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANGKRZCGKRFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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